2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Description
Properties
IUPAC Name |
5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKFPUIILAJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,4-dimethylquinoline with an amine source under high temperature and pressure can yield the desired product. The use of catalysts such as palladium or copper can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and imidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline has been investigated for its potential as an anti-cancer agent. Research indicates that compounds in the imidazoquinoline family exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated several derivatives of imidazoquinolines, including this compound, showing promising results in inhibiting tumor growth in vitro and in vivo models .
Mutagenesis Research
This compound is also relevant in mutagenesis studies, where it serves as a reference standard for assessing the mutagenic potential of food additives and environmental contaminants. Its structure allows researchers to evaluate the relationship between chemical structure and mutagenicity.
Case Study:
In a study conducted by the Food Mutagens Research Group, this compound was used to establish a benchmark for comparing the mutagenic effects of various compounds found in processed foods. Results indicated a significant correlation between structural features and mutagenicity .
Proteomics Research
The compound has applications in proteomics as a tool for studying protein interactions and functions. It can be used as a labeling reagent to track proteins within biological systems.
Case Study:
Research published in Proteomics demonstrated that using this compound as a tagging agent improved the identification of specific proteins involved in cellular signaling pathways .
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline involves its interaction with DNA, leading to mutations. This compound can intercalate into DNA strands, causing structural distortions and interfering with replication and transcription processes. The molecular targets include various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HAAs share a common imidazo-quinoline or imidazo-quinoxaline backbone but differ in substituent types and positions, which critically influence their mutagenic potency, metabolic pathways, and carcinogenic classification. Below is a detailed comparison:
Structural Comparison
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (887352-40-1) | - Cl (C5) - CH₃ (C3, C4) |
C₁₂H₁₁ClN₄ | 246.70 | Chlorine at C5 enhances electron withdrawal |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) (76180-96-6) | - CH₃ (C3) | C₁₁H₁₁N₅ | 213.24 | Simplest HAA with single methyl at C3 |
| 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) (77094-11-2) | - CH₃ (C3, C4) | C₁₂H₁₃N₅ | 227.26 | Methyl groups at C3 and C4 increase lipophilicity |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) (77500-04-0) | - CH₃ (C3, C8) - Quinoxaline backbone |
C₁₁H₁₂N₆ | 228.25 | Quinoxaline scaffold alters metabolic stability |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) (105650-23-5) | - CH₃ (N1) - Phenyl (C6) |
C₁₃H₁₂N₄ | 224.26 | Pyridine backbone with bulky phenyl group |
Mutagenicity and Carcinogenicity
*No specific IARC classification is documented for the target compound in the provided evidence.
Metabolic Pathways
- Target Compound: Likely undergoes cytochrome P450-mediated N-hydroxylation at the exocyclic amino group, similar to IQ and MeIQ . The electron-withdrawing chlorine at C5 may slow this activation compared to methyl-substituted HAAs.
- IQ and MeIQ : Require metabolic activation via hepatic P450 enzymes (e.g., CYP1A2) to form N-hydroxy derivatives, which bind DNA to form adducts . MeIQ’s metabolite HOMeIQ is a direct-acting mutagen .
- MeIQx : Metabolized to 8-hydroxymethyl-MeIQx, which retains mutagenicity without S9 activation .
Cross-Reactivity in Immunoassays
Antibodies developed for 4,8-DiMeIQx (a quinoxaline derivative) show <0.01% cross-reactivity with MeIQ or IQ, highlighting the structural specificity imposed by substituent position and type . The chlorine at C5 in the target compound likely further reduces cross-reactivity.
Key Research Findings
Structural Impact on Mutagenicity: Methyl groups at C3/C4 (MeIQ) enhance mutagenicity compared to single methyl (IQ), but chlorine at C5 (target compound) may reduce activation efficiency due to electronic effects . Quinoxaline derivatives (MeIQx) exhibit lower potency than quinoline-based HAAs .
Metabolic Activation :
- N-Hydroxylation is critical for mutagenicity in most HAAs, but some metabolites (e.g., HOMeIQ) bypass this requirement .
Thermal Formation: HAAs like IQ and MeIQ form at 150–250°C, with yields influenced by precursors (creatine, amino acids) and cooking methods .
Biological Activity
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (CAS No. 887352-40-1) is a heterocyclic compound with potential biological activities, particularly in the field of cancer research. Its molecular formula is C12H11ClN4, and it has a molecular weight of 246.7 g/mol. This compound is notable for its structural similarity to other imidazoquinoline derivatives that exhibit significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN4 |
| Molecular Weight | 246.7 g/mol |
| Melting Point | 310-313 °C |
| Boiling Point | 493.6 °C (predicted) |
| Density | 1.49 g/cm³ (predicted) |
| Solubility | Slightly soluble in DMSO and Methanol |
| pKa | 5.25 (predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular proliferation and survival pathways. In particular, it has been studied for its effects on Aurora kinases, which are critical regulators of cell division.
Aurora Kinase Inhibition
Recent studies have highlighted the compound's selectivity towards Aurora-A kinase. For example, one study reported that related imidazo[4,5-b]pyridine derivatives exhibited potent inhibition against Aurora kinases with IC50 values as low as for Aurora-A inhibition . These findings suggest that this compound may share similar inhibitory properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
These results indicate that the compound exhibits significant antiproliferative effects across different cancer types.
Case Studies and Research Findings
- Aurora Kinase Selectivity : A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with structural similarities to this compound could selectively inhibit Aurora-A over Aurora-B with high potency .
- Cellular Mechanisms : Further investigations into cellular mechanisms revealed that compounds targeting Aurora kinases could induce cell cycle arrest and apoptosis in cancer cells. For instance, the inhibition of Aurora-A was shown to result in significant growth inhibition in human tumor cell lines .
- Pharmacokinetic Profiling : In vivo studies indicated that related compounds displayed favorable pharmacokinetic profiles, with high stability in mouse and human liver microsomes, suggesting potential for therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its analogs?
The synthesis typically involves condensation and cyclization steps starting from nitro-substituted quinoline precursors. For example, 6-nitroquinoline-5-amine can be reduced to quinoline-5,6-diamine using SnCl₂, followed by benzylidene condensation and cyclization to form imidazo[4,5-f]quinoline derivatives . Key challenges include optimizing regioselectivity during cyclization and ensuring purity via techniques like column chromatography. Structural characterization should employ 1H NMR , IR spectroscopy , and mass spectrometry to confirm the imidazole-quinoline fused ring system and substituent positions .
Q. How can researchers evaluate the compound’s inhibitory effects on epigenetic regulators like UHRF1?
Mechanistic studies should combine molecular modeling (e.g., docking simulations targeting the SRA domain’s 5mC-binding pocket) and biophysical assays (e.g., surface plasmon resonance or fluorescence polarization) to assess binding affinity . Cellular assays, such as immunofluorescence to monitor DNMT1 recruitment to replication foci, can validate functional inhibition of base-flipping activity . Dose-response experiments with cancer cell lines (e.g., cytotoxicity assays) are critical for confirming biological relevance.
Q. What in vitro models are suitable for assessing its carcinogenic potential?
The Ames test using Salmonella typhimurium TA98 or TA100 strains is standard for detecting mutagenicity . For genotoxicity, measure DNA adduct formation via 32P-postlabeling or LC-MS/MS in cell lines (e.g., hepatocytes or colon cells) . Include positive controls like benzo[a]pyrene and negative controls to account for matrix effects.
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methyl groups) influence biological activity?
Comparative studies using analogs (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) reveal that substituents at the 5-position significantly alter activity. For example, the 5-chloro group in the target compound enhances steric hindrance, potentially improving SRA domain binding , while 3,4-dimethyl groups may increase metabolic stability . Use QSAR models to predict substituent effects on solubility, binding affinity, and toxicity. Validate with in vitro mutagenicity assays and molecular dynamics simulations .
Q. What metabolic pathways are involved in its biotransformation, and how can they be modulated?
Hepatic metabolism involves cytochrome P450-mediated oxidation and subsequent conjugation (e.g., glucuronidation or sulfation) . To map metabolites, use radiolabeled compounds coupled with HPLC-MS/MS . Cruciferous vegetable extracts (e.g., broccoli or kale) can modulate metabolism via induction of detoxification enzymes like glutathione S-transferases, reducing mutagenic metabolites .
Q. How can researchers resolve contradictions in cytokine modulation data (e.g., IL6 upregulation vs. downregulation)?
Discrepancies may arise from cell-type-specific responses or structural variations. For instance, 2-amino-3-methylimidazo[4,5-f]quinoline upregulates IL6 in certain models , but chloro-substituted analogs might exhibit divergent effects due to altered receptor interactions. Employ transcriptomic profiling (RNA-seq) and knockout models (e.g., IL6−/− cells) to dissect signaling pathways. Always include structural analogs as controls to isolate substituent-specific effects .
Q. What advanced analytical techniques are recommended for detecting this compound in complex matrices (e.g., biological fluids)?
Use isotope dilution LC-MS/MS with deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) for high sensitivity and specificity . Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference. For quantification in tobacco smoke or food products, couple with HPLC-UV at λ = 253–321 nm, depending on the derivative .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., varying carcinogenicity across models), compare metabolic activation systems (e.g., S9 liver fractions vs. human hepatocytes) and dose ranges. Cross-validate using in vivo models (e.g., congenic mice with Ah receptor variants) .
- Antimutagenic Studies : Test natural inhibitors (e.g., fruit/vegetable extracts) using comet assays for DNA damage or micronucleus tests alongside Ames assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
